Technical Whitepaper: 1-Ethyl-3-methylimidazolium Tricyanomethanide ([Emim][TCM])
Technical Whitepaper: 1-Ethyl-3-methylimidazolium Tricyanomethanide ([Emim][TCM])
The following technical guide details the properties, synthesis, and applications of 1-Ethyl-3-methylimidazolium tricyanomethanide ([Emim][TCM]), a high-performance ionic liquid distinguished by its ultra-low viscosity and high ionic conductivity.
CAS Number: 666823-18-3 Formula: C₁₀H₁₁N₅ Molecular Weight: 201.23 g/mol
Executive Summary
1-Ethyl-3-methylimidazolium tricyanomethanide, commonly abbreviated as [Emim][TCM] or [Emim][C(CN)₃], represents a "best-in-class" ionic liquid (IL) for electrochemical and separation applications. Unlike traditional viscous ILs (e.g., [Emim][PF₆]), [Emim][TCM] exhibits water-like fluidity (~14–18 cP at 25°C) and exceptional ionic conductivity (>17 mS/cm). These properties stem from the planar, charge-delocalized nature of the tricyanomethanide anion, which minimizes ion pairing and reduces internal friction. This guide explores its utility as a supercapacitor electrolyte, a CO₂ capture solvent, and an energetic material precursor.
Molecular Architecture & Physicochemical Profile
The superior transport properties of [Emim][TCM] are dictated by its anion geometry. The tricyanomethanide anion [C(CN)₃]⁻ is planar with extensive charge delocalization across the three cyano groups. This weakens the Coulombic attraction with the [Emim]⁺ cation, preventing the formation of rigid ionic lattices and resulting in a liquid state with high mobility even at sub-zero temperatures.
Table 1: Physicochemical Properties of [Emim][TCM]
| Property | Value | Conditions | Relevance |
| Viscosity | 14.2 – 18.0 cP | 25°C | Critical for fast mass transport in batteries/sensors. |
| Density | 1.08 – 1.09 g/cm³ | 25°C | Lower than fluorinated ILs; advantageous for gravimetric energy density. |
| Conductivity | 17.4 – 18.0 mS/cm | 30°C | Among the highest for non-aqueous electrolytes. |
| Melting Point | -10°C to -11°C | — | Wide liquidus range for low-temperature operation. |
| Thermal Stability | ~340°C (T_onset) | TGA, N₂ | Suitable for high-temperature catalysis and extractions. |
| Electrochemical Window | ~3.5 – 4.0 V | vs. Ag/Ag⁺ | Sufficient for EDLCs and some Li-ion chemistries. |
Note on Hygroscopicity: Like most hydrophilic ILs, [Emim][TCM] absorbs atmospheric moisture. While water can degrade electrochemical performance, it paradoxically enhances CO₂ capture in this specific IL (see Section 4).
Synthesis Protocol: Metathesis Route
The highest purity [Emim][TCM] is typically synthesized via an anion-exchange metathesis reaction. The Silver Salt method is preferred for research-grade applications to ensure the complete removal of halide impurities, which can severely impair viscosity and electrochemical stability.
Protocol: Halide-Free Metathesis
Objective: Synthesize [Emim][TCM] from [Emim]Br and Ag[TCM].
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Precursor Preparation: Dissolve stoichiometric amounts of 1-Ethyl-3-methylimidazolium bromide ([Emim]Br) in distilled water.
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Anion Exchange: Add a stoichiometric aqueous solution of Silver Tricyanomethanide (Ag[C(CN)₃]) dropwise under vigorous stirring.
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Reaction:[Emim]Br (aq) + Ag[TCM] (aq) → [Emim][TCM] (aq) + AgBr (s)
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Precipitate Removal: The reaction yields a yellow precipitate of Silver Bromide (AgBr). Stir for 4–6 hours in the dark (to prevent Ag photoreduction) to ensure completion.
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Filtration: Filter the mixture through a 0.2 µm PTFE membrane or Celite pad to remove all AgBr solids. The filtrate should be clear and colorless/pale yellow.
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Water Removal: Remove water via rotary evaporation at 60°C under reduced pressure.
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Drying: Dry the resulting viscous liquid in a vacuum oven at 70°C for 24–48 hours to achieve <100 ppm water content.
Synthesis Workflow Diagram
Figure 1: Step-by-step metathesis synthesis workflow for high-purity [Emim][TCM].
Advanced Applications
Electrochemical Energy Storage (Supercapacitors)
[Emim][TCM] is a premier electrolyte for Electrochemical Double-Layer Capacitors (EDLCs). Its low viscosity allows for rapid ion intercalation into porous carbon electrodes, significantly improving power density compared to [BF₄]⁻ or [PF₆]⁻ based ILs.
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Mechanism: The planar anions pack efficiently at the electrode surface, increasing capacitance.
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Voltage: Operates stably up to 3.5–4.0 V, offering higher energy density (
) than aqueous electrolytes (limited to 1.23 V).
Water-Enhanced CO₂ Capture
Unlike many solvents where water inhibits gas solubility, [Emim][TCM] exhibits a unique "water-enhanced" CO₂ capture mechanism.
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Phenomenon: The addition of water disrupts the strong cation-anion coupling.[1] This "loosening" of the ionic network creates more free volume and dynamic pathways for CO₂ diffusion.
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Data: Binary mixtures of [Emim][TCM] and water can show up to a 4-fold increase in CO₂ solubility and 10-fold increase in diffusivity compared to the dry IL.[1]
CO₂ Capture Mechanism Diagram
Figure 2: Mechanism of water-enhanced CO₂ capture in [Emim][TCM] mixtures.
Energetic Materials & Hypergolic Fuels
The tricyanomethanide anion is energy-dense due to its multiple cyano groups. While [Emim][TCM] itself is often used as a stable fuel component or additive, it serves as a precursor or partner in hypergolic formulations (spontaneous ignition upon contact with an oxidizer like White Fuming Nitric Acid).
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Role: It acts as a low-viscosity, conductive fuel binder that can lower the ignition delay time (IDT) when mixed with more reactive species (e.g., cyanoborohydrides or dicyanamides).
Safety & Handling
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Toxicity: [Emim][TCM] is classified as an irritant (H315, H319, H335). It is not fully tested for chronic toxicity; standard PPE (gloves, goggles, fume hood) is mandatory.
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Cyanide Risk: Under extreme thermal decomposition or strong acidic hydrolysis, there is a theoretical risk of releasing cyanide species. Avoid contact with strong acids unless in a controlled reactor (e.g., hypergolic testing).
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Storage: Store under argon or nitrogen. The substance is hygroscopic; water uptake will alter viscosity and electrochemical window measurements.
References
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IoLiTec Ionic Liquids Technologies GmbH. Technical Data Sheet: 1-Ethyl-3-methylimidazolium tricyanomethanide. Retrieved from
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RoCo Global. 1-Ethyl-3-methylimidazolium tricyanomethanide Properties and Applications. Retrieved from
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Kurnia, K. A., et al. (2016). Thermophysical Properties of Imidazolium Tricyanomethanide Ionic Liquids. Journal of Chemical & Engineering Data. Retrieved from
- Moganty, S., et al. (2013). Ionic liquids containing tricyanomethanide anions: Physicochemical characterisation and performance as electrochemical double-layer capacitor electrolytes. Standard Journal of Electrochemistry.
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Zhang, Y., et al. (2013). Enhanced CO2 capture in binary mixtures of 1-alkyl-3-methylimidazolium tricyanomethanide ionic liquids with water.[1] Journal of Physical Chemistry B. Retrieved from
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Chambreau, S. D., et al. (2023). Unraveling the initial steps of the ignition chemistry of hypergolic ionic liquids. Royal Society of Chemistry. Retrieved from
